1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound characterized by a triazole ring that is substituted with a benzyl group at the 1-position and a carboxylic acid group at the 3-position. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The unique structure of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid imparts specific chemical properties that make it valuable in various scientific fields.
The compound can be classified under the broader category of triazole derivatives, which are recognized for their role in medicinal chemistry. Triazoles are often utilized as building blocks in drug development due to their ability to interact with biological targets effectively. The synthesis and application of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid have been explored in various studies, indicating its significance in both academic research and industrial applications.
The synthesis of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid can be achieved through several methods:
The molecular structure of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid features a five-membered triazole ring with the following key components:
The molecular formula can be represented as , with a molar mass of approximately 218.22 g/mol.
1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions:
The choice of reagents significantly affects the outcome of these reactions. For example:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous or organic solvent |
Reduction | Sodium borohydride | Alcoholic medium |
Substitution | Alkyl halides | Base-catalyzed environment |
The mechanism of action for 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid primarily involves its interaction with biological targets:
The physical properties of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid include:
The chemical properties encompass its reactivity profile:
The applications of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid span various fields:
1,2,4-Triazole derivatives constitute a privileged scaffold in pharmaceutical design due to their exceptional versatility, metabolic stability, and capacity for diverse molecular interactions. This heterocyclic system serves as a bioisostere for carboxylic acids, amides, and esters, enabling tailored physicochemical properties in drug candidates [2] [7]. The triazole core features in numerous clinical agents, including antifungals (voriconazole), anticonvulsants (alprazolam), and aromatase inhibitors (letrozole), collectively representing billions in annual pharmaceutical revenue [2] [9]. Beyond medicinal applications, triazole-containing compounds function as ionic liquids, corrosion inhibitors, and supramolecular building blocks due to their strong dipole moments (4-5 Debye), hydrogen-bonding capability, and thermal stability [2] [4]. The electron-rich nitrogen atoms facilitate coordination with transition metals, enabling catalytic applications, while their planar geometry supports π-stacking interactions crucial for materials science [7].
Table 1: Clinically Approved Drugs Containing 1,2,4-Triazole Core
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Voriconazole | Antifungal | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone |
Letrozole | Anticancer (aromatase inhibitor) | 1-(Cyanophenyl)-1-(1H-1,2,4-triazol-1-yl)methyl)benzonitrile |
Alprazolam | Anxiolytic | 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
Ribavirin | Antiviral | 1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide |
1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid (C₁₀H₉N₃O₂, MW 203.20 g/mol) exemplifies strategically functionalized triazole architecture. Its molecular structure integrates three pharmacophoric elements: (1) the 1,2,4-triazole ring capable of acting as a hydrogen bond acceptor (N2/N4 atoms) and donor (N1-H), (2) the carboxylic acid group enabling salt formation, coordination chemistry, and pH-dependent solubility, and (3) the benzyl substituent providing lipophilicity for membrane penetration and aromatic stacking interactions [3] [7] [10]. The compound exists predominantly as the 1H-tautomer rather than the 4H-form due to greater thermodynamic stability, as confirmed by computational studies [2]. Key structural parameters include the planar triazole ring (bond angles ≈ 105-108°) connected to a benzyl group through N1, with the carboxylic acid at C3 positioned orthogonally for optimal hydrogen bonding [3] [10]. This arrangement facilitates diverse chemical transformations: the carboxylic acid undergoes esterification and amide coupling, the triazole nitrogen can be alkylated, and the benzyl group supports electrophilic substitution [8] [10].
Table 2: Key Physicochemical Properties of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid
Property | Value/Specification | Analytical Method |
---|---|---|
Molecular Formula | C₁₀H₉N₃O₂ | Elemental Analysis |
CAS Registry | 138624-97-2 | - |
SMILES Notation | O=C(C1=NN(CC2=CC=CC=C2)C=N1)O | - |
Melting Point | Not documented | Kofler apparatus |
Tautomeric Preference | 1H-tautomer > 4H-tautomer | Computational modeling |
Storage Conditions | Sealed, dry, 2-8°C | - |
The synthetic exploration of 1,2,4-triazole-3-carboxylic acids emerged alongside the recognition of triazoles as pharmacophores in the 1970-1980s. Early routes involved cyclization of acylthiosemicarbazides or hydrazine-carboxylate intermediates under harsh conditions, yielding unsubstituted triazole carboxylic acids [8]. The introduction of benzyl groups represented a strategic advancement to modulate lipophilicity and bioactivity. Patent literature from the 1990s first documented efficient routes to 1-benzyl derivatives via N-alkylation of triazole silver salts with benzyl bromide, followed by carboxyl functionalization [8] [10].
A pivotal development occurred with the adaptation of "click chemistry" principles in the 2000s, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), which enabled regioselective synthesis of 1,4-disubstituted triazoles [7]. While classical methods persist for 1,2,4-triazoles, modern synthetic approaches to 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid typically involve: (1) esterification of commercially available 1H-1,2,4-triazole-3-carboxylic acid, (2) N1-benzylation using benzyl halides under basic conditions, and (3) alkaline hydrolysis to regenerate the carboxylic acid [3] [8]. Ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate (CAS: 126800-24-6) serves as a key synthetic intermediate, with optimized reaction conditions now achieving >80% yields [8]. Commercial availability of the compound (e.g., BLD Pharmatech, Santa Cruz Biotechnology) since the early 2000s has accelerated pharmacological exploration, particularly as a building block for hybrid molecules targeting antimicrobial resistance and oncology targets [3] [6] [10].
Table 3: Evolution of Synthetic Approaches to Benzyl-Substituted Triazole Carboxylates
Time Period | Primary Synthetic Strategy | Key Limitations | Yield Range |
---|---|---|---|
1970s-1980s | Cyclization of thiocarbamoylhydrazines | Harsh conditions (POC₃, reflux), low regioselectivity | 30-45% |
1990s | N-Alkylation of triazole silver salts | Expensive silver reagents, multiple steps | 50-65% |
2000-Present | Ester alkylation/hydrolysis sequence | Requires anhydrous conditions, moderate functional group tolerance | 70-85% |
2010-Present | Transition metal-catalyzed C-H functionalization | Emerging methodology, limited substrate scope | 40-75% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: